Superior In Vitro Inhibition of Human DNA Topoisomerase II vs. Clinical Standard Etoposide
In a direct in vitro comparison, Acutissimin A demonstrates a 250-fold more potent inhibition of human DNA topoisomerase II than the clinically used anticancer drug etoposide. The concentration of Acutissimin A required for 100% enzyme inhibition (IC100) is 0.2 μM, compared to an IC100 of 50 μM for etoposide under the same assay conditions [1].
| Evidence Dimension | Inhibition of Human DNA Topoisomerase II (IC100) |
|---|---|
| Target Compound Data | 0.2 μM |
| Comparator Or Baseline | Etoposide: 50 μM (calculated from 250-fold difference) |
| Quantified Difference | 250-fold more potent (lower IC100) |
| Conditions | In vitro enzyme assay; concentration required for 100% inhibition |
Why This Matters
This substantial potency difference justifies the use of Acutissimin A as a high-affinity molecular probe for topoisomerase II research and as a potential lead scaffold for anticancer drug development, far exceeding the baseline activity of the clinical comparator.
- [1] Quideau S, Jourdes M, Saucier C, Glories Y, Pardon P, Baudry C. DNA Topoisomerase Inhibitor Acutissimin A and Other Flavano‐Ellagitannins in Red Wine. Angewandte Chemie International Edition. 2003;42(48):6012-6014. doi:10.1002/anie.200352089 View Source
